molecular formula C10H11NOS B183390 N-(4-mercaptophenyl)cyclopropanecarboxamide CAS No. 639090-54-3

N-(4-mercaptophenyl)cyclopropanecarboxamide

Cat. No.: B183390
CAS No.: 639090-54-3
M. Wt: 193.27 g/mol
InChI Key: GWSVARXVWRFLLY-UHFFFAOYSA-N
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Description

N-(4-mercaptophenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H11NOS It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 4-mercaptophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-mercaptophenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-mercaptoaniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-mercaptophenyl)cyclopropanecarboxamide can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine.

    Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Disulfides.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: N-(4-mercaptophenyl)cyclopropanecarboxamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential as a biochemical probe. The thiol group can interact with various biological molecules, making it useful in studying protein interactions and enzyme activities.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its anti-tumor and anti-inflammatory properties make it a candidate for cancer and arthritis therapy.

Industry: In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-mercaptophenyl)cyclopropanecarboxamide involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The compound can also interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

  • N-(4-sulfanylphenyl)cyclopropanecarboxamide
  • Cyclopropanecarboxamide, N-(4-mercaptophenyl)-

Comparison: N-(4-mercaptophenyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a thiol group. This combination of structural features is not commonly found in similar compounds, making it a valuable molecule for exploring new chemical and biological activities. The thiol group, in particular, provides a reactive site for various biochemical interactions, setting it apart from other cyclopropanecarboxamide derivatives.

Properties

IUPAC Name

N-(4-sulfanylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSVARXVWRFLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587363
Record name N-(4-Sulfanylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639090-54-3
Record name N-(4-Sulfanylphenyl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-aminothiophenol (9.4 g, 75.0 mmol, 1.5 equiv) and pyridine (8.09 mL, 100.0 mmol, 2 equiv) at 0° C. was added cyclopropanecarbonyl chloride (4.58 mL, 50.0 mmol, 1 equiv) drop wise. The reaction was stirred from 0° C. to room temperature for overnight, diluted with EtOAc (200 mL), washed with 1 N HCl (50 mL×4), dried over Na2SO4, concentrated, and dried under vacuum to yield the compound 5 as a off-white solid (8.5 g, 88%).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
8.09 mL
Type
reactant
Reaction Step One
Quantity
4.58 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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